molecular formula C13H14O3 B14311210 Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 113359-91-4

Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B14311210
CAS No.: 113359-91-4
M. Wt: 218.25 g/mol
InChI Key: BDEWJBNMDSHXJV-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the condensation of ethyl acetoacetate with 7-methylindanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include:

    Oxidation: 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Ethyl 7-methyl-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 1H-indole-3-carboxylate: Contains an indole ring instead of an indene ring.

    Ethyl 2,3-dihydro-1H-indene-1-carboxylate: Lacks the 7-methyl and 3-oxo groups.

Uniqueness

Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

ethyl 7-methyl-3-oxo-1,2-dihydroindene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)10-7-11(14)9-6-4-5-8(2)12(9)10/h4-6,10H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEWJBNMDSHXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C2=CC=CC(=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553473
Record name Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113359-91-4
Record name Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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